molecular formula C16H12Br2N2OS B6417090 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 5307-55-1

2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B6417090
CAS No.: 5307-55-1
M. Wt: 440.2 g/mol
InChI Key: REOIEMWVTYTIGF-DNTJNYDQSA-N
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Description

The compound 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a Schiff base derivative featuring a tetrahydrobenzothiophene core substituted with a carbonitrile group at position 3 and an imine-linked 3,5-dibromo-2-hydroxyphenyl moiety at position 2. The E-configuration of the imine bond is critical for its stereoelectronic properties. The bromine atoms and hydroxyl group on the aromatic ring enhance electronic effects (electron-withdrawing and hydrogen-bonding capabilities), while the tetrahydro ring introduces conformational flexibility.

Properties

IUPAC Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2OS/c17-10-5-9(15(21)13(18)6-10)8-20-16-12(7-19)11-3-1-2-4-14(11)22-16/h5-6,8,21H,1-4H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIEMWVTYTIGF-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416302
Record name F1018-0174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-55-1
Record name F1018-0174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process:

  • Formation of the Schiff Base: : This step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.

  • Cyclization Reaction: : The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the benzothiophene core.

  • Introduction of the Carbonitrile Group: : The final step includes the incorporation of the carbonitrile group, often through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial-scale production would leverage similar synthetic routes, optimized for yield and efficiency. Key considerations would include:

  • Reaction Yield Optimization: : Adjusting temperature, solvent, and reactant concentrations to maximize output.

  • Catalysts: : Employing catalysts to accelerate reaction rates and improve selectivity.

  • Purification: : Utilizing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is reactive, participating in various types of chemical reactions:

  • Oxidation: : Potential to form oxidized derivatives using oxidizing agents like permanganates or peroxides.

  • Reduction: : Reduction can yield different structural forms depending on the reagents used, such as hydrides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring or the Schiff base moiety.

Common Reagents and Conditions:
  • Oxidation: : Reagents like KMnO4, H2O2, or O2 under catalytic conditions.

  • Reduction: : Reagents like LiAlH4 or NaBH4.

  • Substitution: : Halogenating agents or nucleophiles in appropriate solvents and under suitable temperature conditions.

Major Products: The reactions generally yield:

  • Oxidation: : Hydroxylated or carboxylated derivatives.

  • Reduction: : Reduced Schiff bases or modified benzothiophene derivatives.

  • Substitution: : Halogenated or alkylated products, depending on the substituents introduced.

Scientific Research Applications

In Chemistry:
  • Catalysis: : As ligands or intermediates in catalytic cycles.

  • Material Science: : Building blocks in the synthesis of novel materials with specific electronic properties.

In Biology:
  • Enzyme Inhibition: : Potential inhibitors of certain enzymes due to the Schiff base functionality.

  • Biological Probes: : Used in the study of biological mechanisms and interactions.

In Medicine:
  • Therapeutic Agents: : Investigated for anti-cancer, anti-microbial, or anti-inflammatory properties.

  • Drug Development: : As lead compounds in the development of new pharmaceuticals.

In Industry:
  • Dye and Pigment Production: : Precursors in the synthesis of dyes and pigments.

  • Polymer Additives: : Used to modify properties of polymers for specific applications.

Mechanism of Action

The compound's mechanism of action, particularly in biological systems, involves its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, DNA, or cell receptors.

  • Pathways Involved: : It can modulate signaling pathways, inhibit enzymatic activity, or alter gene expression, depending on the target and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position 2) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Target: 2-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₆H₁₁Br₂N₂OS₂ 3,5-Dibromo-2-hydroxyphenylimine (E) Imine, –CN, –OH, Br 486.17 (calculated) Potential halogen bonding, H-bond donor/acceptor
2-[(E)-(2-Thienylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₄H₁₂N₂S₂ 2-Thienylmethyleneimine (E) Imine, –CN, thiophene 272.38 Electron-rich aromatic system
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₆H₁₃ClN₂S 4-Chlorobenzylideneimine Imine, –CN, –Cl 300.85 Moderate halogen effects, no –OH
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₀H₁₂N₂S –NH₂ Amine, –CN, methyl 208.28 Antibacterial/antifungal activity
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) C₁₇H₁₄N₂O₂ –NH₂, –OH, 4-methylphenyl Amine, –CN, –OH, chromene 278.31 Chromene core with polar substituents

Electronic and Steric Effects

  • Target Compound : The 3,5-dibromo-2-hydroxyphenyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity. Bromine atoms may participate in halogen bonding, enhancing crystal packing or receptor interactions .
  • Chlorobenzylidene Analog : The 4-chloro group provides weaker electron-withdrawing effects than bromine, and the absence of –OH limits hydrogen-bonding diversity.
  • Amino-Methyl Analog : The –NH₂ group acts as a hydrogen-bond donor, contrasting with the imine’s acceptor role in the target. The methyl group adds steric bulk to the tetrahydro ring.

Conformational and Crystallographic Insights

  • The tetrahydrobenzothiophene ring in the target compound likely adopts a half-chair conformation, as observed in analogs like the 4-methyl derivative . Disorder in the tetrahydro ring (e.g., C6/C7 atoms in ) is mitigated in the target due to steric effects from bromine substituents.
  • Hydrogen-bonding patterns in the target compound may resemble the N–H···N interactions in , but the –OH group enables additional O–H···N or O–H···S motifs, forming complex supramolecular architectures .

Biological Activity

The compound 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a dibromo-substituted phenolic moiety and a benzothiophene ring, which are known to influence its pharmacological properties.

  • Molecular Formula : C22H15Br2N3O2S2
  • Molecular Weight : 577.3 g/mol
  • IUPAC Name : 2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that derivatives of benzothiophene compounds possess significant antimicrobial properties. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as effective against various bacterial strains. For instance:

  • Cytostatic Effects : Compounds similar to the target compound demonstrated cytostatic effects in vitro against cancer cell lines .

Anticancer Activity

The structural components of the compound suggest potential anticancer activity:

  • Mechanism of Action : The dibromo substituents and benzothiophene structure may interact with cellular targets such as enzymes involved in cancer proliferation. For example, studies on similar compounds have indicated that they can inhibit cell growth in various cancer types .

Case Study: In Vitro Activity

A study involving the evaluation of cell viability in SH-SY5Y neuroblastoma cells revealed that certain benzothiophene derivatives exhibited potent activity without cytotoxic effects at their IC50 concentrations . This suggests that the compound could be further explored for neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dibromo group and hydroxyl functionality is believed to enhance binding affinity to biological targets:

Substituent Effect on Activity
Dibromo groupIncreases reactivity and binding
Hydroxyl groupEnhances solubility and bioavailability

Comparative Analysis

When compared to other similar compounds:

  • Compounds that share the dibromo and benzothiophene structure have shown varying degrees of activity against cholinesterases, indicating potential for neurodegenerative disease treatment .

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